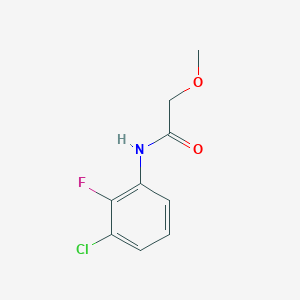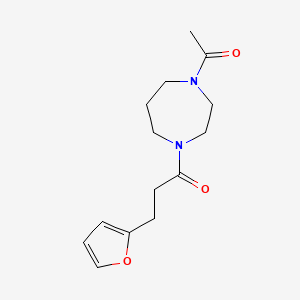![molecular formula C16H21N3OS B7547525 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)
1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a crucial component of B-cell receptor signaling.
Mecanismo De Acción
1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is activated by the binding of antigens to the B-cell receptor, leading to the phosphorylation of downstream signaling molecules and the activation of various signaling pathways. By inhibiting BTK, this compound can effectively block B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In a mouse model of CLL, this compound significantly reduced tumor burden and prolonged survival. This compound has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also demonstrated good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, this compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK plays a critical role in the activation of B-cells and the production of autoantibodies, which contribute to the pathogenesis of autoimmune diseases. By inhibiting BTK, this compound may be able to suppress the immune response and reduce inflammation in patients with autoimmune diseases.
Another future direction is in the development of combination therapies. This compound has shown synergistic effects when combined with other anti-cancer agents, and further studies are needed to identify optimal combinations and dosing regimens. Additionally, the development of biomarkers for patient selection and monitoring may help to improve the efficacy and safety of this compound in clinical trials.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in B-cell malignancies and autoimmune diseases. Its selectivity for BTK and good pharmacokinetic properties make it a promising candidate for clinical development. Further studies are needed to evaluate its safety and efficacy in humans and to identify optimal combination therapies and biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one involves the reaction of 1-(4-tert-butylphenyl)propan-1-one with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified using column chromatography. This method yields this compound with a purity of over 99%.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one has been extensively studied for its therapeutic potential in various diseases. One of the most promising applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound can effectively block B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of B-cell malignancies.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(21-15-18-17-10-19(15)5)14(20)12-6-8-13(9-7-12)16(2,3)4/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKRSTXMJDPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)

